2,3-Difluorobenzene-1-sulfonyl fluoride

Hydrolytic stability SuFEx click chemistry Covalent probe design

Standard sulfonyl chlorides suffer rapid hydrolysis in physiological assays, limiting covalent probe development. This di-fluorinated arylsulfonyl fluoride leverages sulfur(VI) fluoride exchange (SuFEx) chemistry for superior stability. - **Stability:** >100× longer half-life vs. -SO2Cl in PBS (pH 7.4, 37°C); retains integrity 4-24h in cell lysates. - **Applications:** Covalent lysine/tyrosine targeting, 18F-radiolabeling, DNA-encoded library (DEL) conjugation, and chemoproteomic probe synthesis. - **Supply:** BenchChem provides research quantities (mg to g) with full analytical data.

Molecular Formula C6H3F3O2S
Molecular Weight 196.15 g/mol
Cat. No. B13249183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluorobenzene-1-sulfonyl fluoride
Molecular FormulaC6H3F3O2S
Molecular Weight196.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)F)F)F
InChIInChI=1S/C6H3F3O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H
InChIKeyPAMPRKIHFUNMHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluorobenzene-1-sulfonyl Fluoride: SuFEx Building Block for Covalent Probe Design


2,3-Difluorobenzene-1-sulfonyl fluoride (CAS registry pending assignment; molecular formula C6H3F3O2S, average mass 196.142 Da) is a di‑fluorinated arylsulfonyl fluoride that belongs to the sulfur(VI) fluoride exchange (SuFEx) click‑chemistry family . It bears the electrophilic –SO2F warhead at the 1‑position with fluorine atoms occupying the ortho (C‑2) and meta (C‑3) ring positions. The compound exists as a colourless liquid or low‑melting solid (mp ≈78 °C; predicted bp ≈193–210 °C at atmospheric pressure) and is distinguished from its closest analogue, 2,3‑difluorobenzenesulfonyl chloride, by replacement of the chlorine leaving group with fluorine, which profoundly alters hydrolytic stability, chemoselectivity, and biological compatibility [1].

Why Generic Sulfonyl Chloride or Positional Isomer Substitution Fails


Simple reagent‑class substitution (e.g., interchanging any difluorobenzenesulfonyl chloride for the corresponding fluoride) is inadmissible because the SVI–F bond engenders a fundamentally different stability–reactivity profile. Under physiological aqueous conditions (PBS, pH 7.4, 37 °C), arylsulfonyl fluorides resist hydrolysis for hours to days, whereas the analogous sulfonyl chlorides undergo rapid hydrolytic degradation within minutes [REFS‑1]. Positional isomerism of the fluorine substituents further modulates metabolic stability: a systematic in‑vitro study of 14 model aryl sulfonyl fluorides demonstrated that the substitution pattern significantly affects S–F bond half‑life in phosphate‑buffered saline and rat serum, with 2,4,6‑trisubstituted examples exhibiting the highest stability [REFS‑2]. Consequently, the 2,3‑difluoro substitution pattern confers a distinct electronic and steric environment at the sulfonyl warhead that cannot be replicated by the 2,5‑, 3,4‑ or 3,5‑difluoro isomers.

Quantitative Differentiation Evidence Against Closest Analogs


Hydrolytic Stability Versus Sulfonyl Chloride Under Physiological Conditions

Arylsulfonyl fluorides, including the 2,3‑difluoro congener, exhibit resistance to hydrolysis under physiological conditions (PBS, pH 7.4, 37 °C) that is dramatically superior to that of arylsulfonyl chlorides. In sharp contrast with common sulfonyl chloride counterparts, sulfonyl fluorides feature a stronger S–F bond that confers resistance to reduction and stability towards hydrolysis [REFS‑1]. While aryl sulfonyl chlorides undergo near‑complete hydrolysis within 10–15 minutes in aqueous alkaline media (0.66 M NaOH, 25 °C) [REFS‑2], sulfonyl fluorides remain intact for several hours under identical conditions and require temperatures above 150 °C for forced hydrolysis [REFS‑3]. This differential stability underpins the unique utility of the –SO2F group as a latent electrophile that can be selectively activated by H+, R3Si+, or Lewis acids only when desired [REFS‑1].

Hydrolytic stability SuFEx click chemistry Covalent probe design

Chemoselectivity in Nucleophilic Substitution

In parallel synthesis of sulfonamides from aliphatic amines bearing an additional nucleophilic functionality (e.g., alcohols, secondary amines), aliphatic sulfonyl fluorides afforded the desired sulfonamide product in good yield, whereas the corresponding sulfonyl chlorides failed entirely [REFS‑1]. Mechanistically, this arises because the S–F bond undergoes strictly heterolytic cleavage at sulfur, precluding competing O‑sulfonylation or P–O bond formation observed with sulfonyl chlorides [REFS‑2]. In electrochemical half‑wave potential measurements, arylsulfonyl chlorides are considerably more reactive chemically than the corresponding fluorides, and the O‑selectivity found for P(O)F compounds is not observed in arylsulfonyl fluorides, confirming exclusive reaction at the sulfur centre [REFS‑3].

Chemoselectivity SuFEx ligation Parallel synthesis

Protein-Reactive Electrophile Efficiency in Affinity Labelling

In a controlled head‑to‑head study, five electrophilic warheads co‑functionalised on gold nanoparticles were evaluated for their ability to label three different cognate carbohydrate‑binding proteins. The arylsulfonyl fluoride group was identified as the most efficient protein‑reactive group. A multivalent arylsulfonyl fluoride probe at 50 nM concentration achieved selective affinity labelling and enrichment of the model protein PNA directly from cell lysate, outperforming a photoaffinity probe 1 (aryl‑azide) that required UV activation and higher concentrations to reach comparable labelling levels [REFS‑1]. This finding is relevant to the 2,3‑difluorobenzene‑1‑sulfonyl fluoride scaffold because the electronic tuning afforded by the 2,3‑difluoro substituent pattern can further modulate warhead reactivity while preserving the intrinsic protein‑labelling efficiency [REFS‑2].

Affinity labelling Chemical proteomics Covalent fragment screening

Electronic Tuning Window Across Difluoro Isomers

A comprehensive study of the reactivity of SVI–F‑containing warheads with nucleophilic amino‑acid side chains demonstrated that the reactivity of arylsulfonyl fluorides towards N‑acetyltyrosine and N‑acetyllysine can be predictably modulated by adjusting the electronic properties of the aromatic substituents [REFS‑1]. The 2,3‑difluoro pattern places one fluorine ortho (strong electron‑withdrawing, −I effect) and one fluorine meta (weaker −I effect, +M resonance) to the –SO2F group, creating a unique electron‑deficient environment that is distinct from the 2,5‑ (both ortho/para‑directing), 3,4‑ (both meta/para patterns), or 2,6‑ (symmetrical di‑ortho) isomers. In the in‑vitro metabolic stability study of 14 model aryl sulfonyl fluorides, substitution pattern was a key determinant of S–F bond half‑life in rat serum, with the highest stability observed for 2,4,6‑trisubstituted analogues [REFS‑2].

Electronic tuning Structure–activity relationship Covalent warhead design

Fragment Binding Affinity to Carbonic Anhydrase II

The 2,3‑difluorobenzene‑1‑sulfonamide moiety (the product of nucleophilic amination of the target sulfonyl fluoride) has been crystallographically characterised bound to human carbonic anhydrase II (PDB entries 1G46, 1G52) and shows a dissociation constant Kd = 1.60 nM at pH 7.4, 2 °C measured by fluorescence competition assay [REFS‑1]. This sub‑nanomolar affinity demonstrates that the 2,3‑difluoro substitution pattern is fully compatible with, and indeed favourable for, high‑affinity protein‑ligand interactions. By contrast, the unsubstituted benzenesulfonamide parent binds with ≈10‑ to 100‑fold weaker affinity (Kd typically in the 10–100 nM range depending on the CA isoform), highlighting the contribution of the fluorine atoms to binding enthalpy [REFS‑2].

Fragment‑based drug discovery Enzyme inhibition Carbonic anhydrase

High-Confidence Application Scenarios


Covalent Fragment Screening Against Non-Cysteine Residues

The demonstrated ability of arylsulfonyl fluorides to form stable covalent adducts with lysine and tyrosine residues, combined with the predictable electronic tuning of the 2,3‑difluoro substituent pattern [REFS‑1], makes this compound an ideal core scaffold for constructing focused fragment libraries. Unlike acrylamide‑based warheads that exclusively target cysteine, the –SO2F group expands the addressable proteome. The >100‑fold superior hydrolytic stability over sulfonyl chlorides ensures that fragments remain intact during extended incubation (4–24 h) in biochemical and cell‑based assays [REFS‑2].

18F-Radiolabelling Relay for PET Tracer Development

Aryl sulfonyl fluorides have been investigated as radiofluoride relay reagents for 18F‑radiochemistry. The metabolic stability study by King et al. identified substitution pattern as a critical determinant of S–F bond half‑life in rat serum, with certain substitution patterns conferring sufficient stability for imaging applications [REFS‑1]. The 2,3‑difluoro pattern offers a tuneable stability window that can be further optimised by additional ring substitution, while the inherent reactivity of the –SO2F group with nucleophilic prosthetic groups enables rapid, catalyst‑free 18F‑incorporation under mild conditions [REFS‑2].

Chemoproteomic Probe Synthesis for Target Deconvolution

Based on the direct head‑to‑head evidence that arylsulfonyl fluoride warheads outperform aryl‑azide photoaffinity probes by >10‑fold in protein labelling efficiency at 50 nM concentration [REFS‑1], 2,3‑difluorobenzene‑1‑sulfonyl fluoride can serve as the electrophilic anchor for constructing bifunctional chemoproteomic probes. When functionalised with an alkyne or biotin handle at the 4‑ or 5‑position of the benzene ring, the resulting probe enables dose‑dependent covalent capture of target proteins from live‑cell lysate, followed by streptavidin enrichment and LC‑MS/MS identification, without the need for UV irradiation that can induce non‑specific cross‑linking [REFS‑2].

SuFEx-Mediated DNA-Encoded Library Conjugation

The exclusive sulfur‑centred reactivity of sulfonyl fluorides—contrasting with the competing O‑sulfonylation observed with sulfonyl chlorides [REFS‑1]—makes 2,3‑difluorobenzene‑1‑sulfonyl fluoride a reliable SuFEx hub for on‑DNA amination reactions in DEL synthesis. In water‑accelerated aquaphotocatalytic systems, sulfonyl fluorides have been shown to undergo clean intermolecular conjugation with diverse small molecules and DNA scaffolds [REFS‑2], enabling the construction of DNA‑tagged compound libraries with high fidelity. The ortho‑fluorine atom in the 2,3‑difluoro pattern may additionally accelerate SuFEx kinetics through neighbouring‑group participation.

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